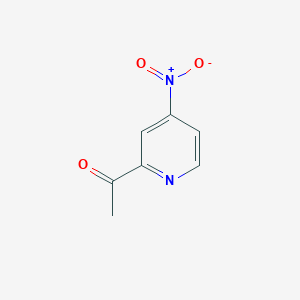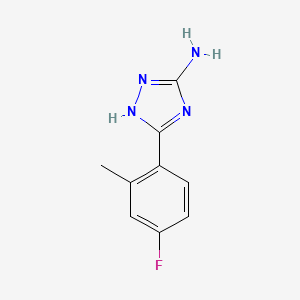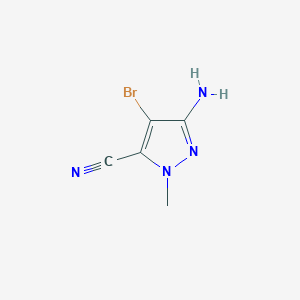
1-(4-Nitropyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitropyridin-2-yl)ethanone is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the pyridine ring at the 4-position and an ethanone group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Nitropyridin-2-yl)ethanone can be synthesized through a multi-step process. One common method involves the nitration of pyridine N-oxide followed by a reduction step. The nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl₃) to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow systems. This approach minimizes the accumulation of potentially explosive intermediates and allows for better control over reaction conditions, leading to higher yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Nitropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent.
Reduction: Hydrazine hydrate (N₂H₄·H₂O) is often used for the reduction of nitro groups.
Substitution: Ammonia (NH₃) and various amines can be used for nucleophilic substitution reactions
Major Products Formed
Oxidation: 1-(1H-pyrazol-3-yl)ethanone hydrazone.
Reduction: Amino derivatives of the original compound.
Substitution: 4-substituted-2-alkylamino-5-nitropyridines
Wissenschaftliche Forschungsanwendungen
1-(4-Nitropyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is explored for its therapeutic properties, including antitumor and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 1-(4-Nitropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Nitropyridin-4-yl)ethanone: This compound has a similar structure but with the nitro group at the 3-position.
4-Nitropyridine: A simpler compound with only the nitro group attached to the pyridine ring.
Uniqueness
1-(4-Nitropyridin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H6N2O3 |
|---|---|
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
1-(4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H6N2O3/c1-5(10)7-4-6(9(11)12)2-3-8-7/h2-4H,1H3 |
InChI-Schlüssel |
IHSFXFLPCLVZKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)




![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)


![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)


![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
![2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)
